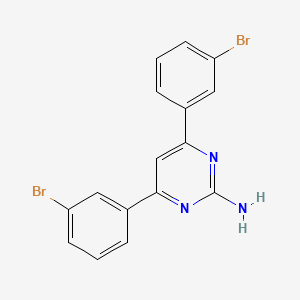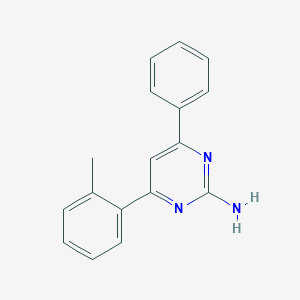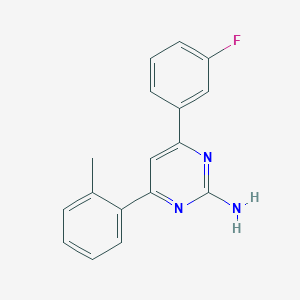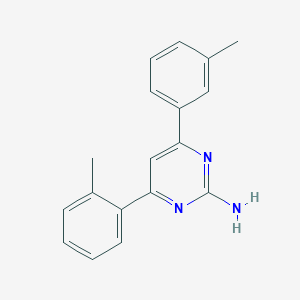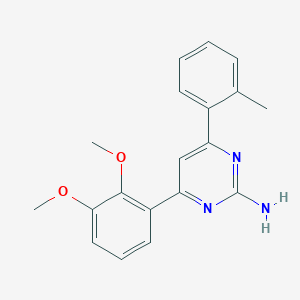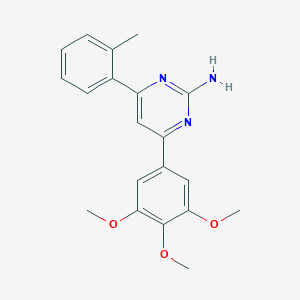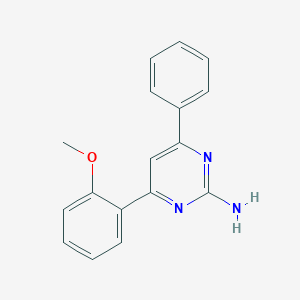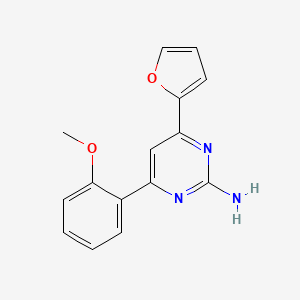
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (referred to as DMMPP) is a pyrimidine-based compound that has been widely studied in scientific research due to its unique properties and potential applications. DMMPP is an aromatic heterocyclic compound, which is composed of two rings of nitrogen and carbon atoms. It has been used in various fields of research, such as organic synthesis, medicinal chemistry, and biochemistry. DMMPP has been studied for its potential applications in the development of therapeutic agents, as well as its potential use as a diagnostic tool.
作用機序
The mechanism of action of DMMPP is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes. It is thought that the binding of DMMPP to these proteins and enzymes results in the inhibition of their activity, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
DMMPP has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, DMMPP has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been shown to reduce inflammation, pain, and fever. DMMPP has also been studied for its potential to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The use of DMMPP in laboratory experiments has several advantages, including its availability and low cost. Additionally, DMMPP is relatively easy to synthesize, making it an ideal compound for laboratory experiments. However, there are also some limitations to the use of DMMPP in laboratory experiments. For example, DMMPP is a relatively unstable compound, making it difficult to store and handle. In addition, the mechanism of action of DMMPP is not fully understood, making it difficult to predict the effects of the compound on a given system.
将来の方向性
Given the potential applications of DMMPP, there are a number of potential future directions for research. These include further exploration of the mechanism of action of DMMPP, as well as the development of new synthetic methods for its synthesis. Additionally, further research is needed to explore the potential applications of DMMPP in the development of therapeutic agents and diagnostic tools. Finally, research is needed to explore the potential of DMMPP as a tool for drug delivery, as well as its potential use in the development of novel materials.
合成法
DMMPP can be synthesized using a variety of methods, including the Mitsunobu reaction, the Biginelli reaction, and the Ugi reaction. The Mitsunobu reaction is a highly efficient and versatile method of synthesizing DMMPP, and it is often used in the synthesis of other pyrimidine-based compounds. The Biginelli reaction is also a popular method for synthesizing DMMPP, as it allows for the efficient formation of the desired product. The Ugi reaction is a multi-component reaction that utilizes three different starting materials to form DMMPP.
科学的研究の応用
DMMPP has been studied for its potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, DMMPP has been used as a starting material for the synthesis of other compounds, such as pyrimidine derivatives and amines. In medicinal chemistry, DMMPP has been studied for its potential as a therapeutic agent, as it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In biochemistry, DMMPP has been studied for its potential as a diagnostic tool, as it has been shown to bind to certain proteins and enzymes.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-16-7-5-4-6-13(16)15-11-14(21-19(20)22-15)12-8-9-17(24-2)18(10-12)25-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSFYIDNCKUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
